molecular formula C7H5N3O2 B1313946 Imidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 64951-11-7

Imidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No. B1313946
CAS RN: 64951-11-7
M. Wt: 163.13 g/mol
InChI Key: HZXJBCVANGLSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound . It’s an important fused bicyclic 5,6 heterocycle that has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine derivatives can be synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A simple method has been reported for the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles and 1,2,4-triazolo[4,3-a]pyrimidines derivatives via three-component one-pot condensation of various aromatic aldehydes, malononitrile, and 2-aminobenzimidazole or 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrimidine-3-carboxylic acid is represented by the empirical formula C7H5N3O2 and has a molecular weight of 163.13 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions for direct functionalization. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Safety and Hazards

While specific safety and hazards data for Imidazo[1,2-a]pyrimidine-3-carboxylic acid is not available in the retrieved papers, general precautions include avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . Future research may focus on the development of new chemosynthetic strategies and drug development .

properties

IUPAC Name

imidazo[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6(12)5-4-9-7-8-2-1-3-10(5)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXJBCVANGLSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495498
Record name Imidazo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidine-3-carboxylic acid

CAS RN

64951-11-7
Record name Imidazo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyrimidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-a]pyrimidine-3-carboxylic acid
Reactant of Route 4
Imidazo[1,2-a]pyrimidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
Imidazo[1,2-a]pyrimidine-3-carboxylic acid

Q & A

Q1: What is the Structure-Activity Relationship (SAR) observed in this class of compounds, and how do structural modifications impact their activity?

A: Researchers observed that modifications to the core structure of 4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives led to varying degrees of anti-HIV-1 activity. [] For example, compound 6k displayed the most potent activity (EC50 of 0.8 µM) among the synthesized compounds. [] This suggests that specific structural features are crucial for enhancing the inhibitory potency against HIV-1. [] Further investigations into the SAR can guide the development of more potent and selective inhibitors within this chemical class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.